REACTION_CXSMILES
|
NC1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[F:14])[N:5]=[C:4]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:3]=1.[H-].[Li+].IC.[CH3:24][N:25]([CH:27]=O)[CH3:26]>>[CH3:26][N:25]([CH3:24])[C:27]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[F:14])[N:5]=[C:4]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
237 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Li+]
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
WAIT
|
Details
|
for three days at rt
|
Duration
|
3 d
|
Type
|
ADDITION
|
Details
|
After the addition of ice it
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to provided 1.35 g (4.49 mmol, 60%) of analytically pure target compound
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN(C1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |